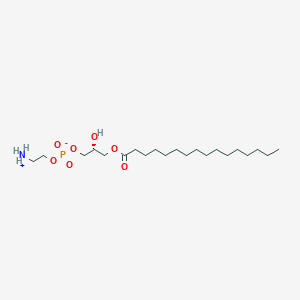
1-Palmitoyl-sn-glycéro-3-phosphoéthanolamine
Vue d'ensemble
Description
Le 16:0 Lyso PE, également connu sous le nom de 1-palmitoyl-2-hydroxy-sn-glycéro-3-phosphoéthanolamine, est une lysophosphatidyléthanolamine. C'est un lipide mineur présent à faibles niveaux dans les membranes plasmiques et le sérum. Ce composé est généré par l'action de la phospholipase A2 (PLA2) et joue un rôle dans divers processus biologiques .
Applications De Recherche Scientifique
Le 16:0 Lyso PE a une large gamme d'applications en recherche scientifique :
Biologie : Le 16:0 Lyso PE est impliqué dans les voies de signalisation cellulaire et la dynamique membranaire.
5. Mécanisme d'action
Le 16:0 Lyso PE exerce ses effets par le biais de diverses cibles moléculaires et voies :
Cibles moléculaires : Il interagit avec les récepteurs membranaires et les enzymes impliqués dans le métabolisme des lipides.
Composés similaires :
160 Lyso PC (1-palmitoyl-2-hydroxy-sn-glycéro-3-phosphocholine) : Structure similaire, mais diffère dans le groupe céphalique, qui est la choline au lieu de l'éthanolamine.
160 Lyso PA (1-palmitoyl-2-hydroxy-sn-glycéro-3-phosphate) : Structure similaire, mais possède un groupe phosphate au lieu de l'éthanolamine.
Unicité : Le 16:0 Lyso PE est unique en raison de son groupe céphalique spécifique (éthanolamine), qui confère des propriétés biochimiques et des interactions distinctes par rapport aux autres lysophospholipides. Son rôle dans la signalisation cellulaire et la dynamique membranaire le distingue des composés similaires .
Mécanisme D'action
Target of Action
1-Palmitoyl-sn-glycero-3-phosphoethanolamine (1-PGPE) is a synthetic phospholipid that is extensively used in biochemical and biophysical research to model cellular membranes and study lipid interactions . It is known to interact with various cellular targets, including lysophospholipid acyltransferases .
Mode of Action
1-PGPE interacts with its targets by integrating into the cellular membrane, where it can influence membrane curvature . It also serves as a substrate for lysophospholipid acyltransferases, enzymes that play a crucial role in the metabolism of lysophospholipids .
Biochemical Pathways
1-PGPE is involved in several biochemical pathways. It is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway, in which GPEtn is methylated three times to yield GPCho . It is also a precursor for anandamide (N-arachidonoylethanolamine), an endocannabinoid neurotransmitter .
Result of Action
1-PGPE has been shown to exhibit proinflammatory activity . It can enhance the secretion of IL-6, IL-1β, IL-12, and TNF-α in M1 macrophages . It also inhibits the growth of L. donovani promastigotes, indicating potential antimicrobial activity .
Analyse Biochimique
Biochemical Properties
1-Palmitoyl-sn-glycero-3-phosphoethanolamine interacts with various enzymes and proteins. It is used as a substrate to identify, differentiate, and characterize lysophosphocholine acyl transferases . These interactions are essential for various biological effects .
Cellular Effects
1-Palmitoyl-sn-glycero-3-phosphoethanolamine influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It reduces interfacial tension at the air/water interfaces in the alveoli, preventing alveolar collapse and leading to respiratory distress .
Molecular Mechanism
At the molecular level, 1-Palmitoyl-sn-glycero-3-phosphoethanolamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It reduces interfacial tension at the air/water interfaces in the alveoli, preventing the tension from pulling the alveolar membranes inwards .
Temporal Effects in Laboratory Settings
The effects of 1-Palmitoyl-sn-glycero-3-phosphoethanolamine change over time in laboratory settings. It has been observed that its serum levels decrease in a mouse model of alcohol-induced liver injury and in a hepatocellular carcinoma mouse xenograft model .
Metabolic Pathways
1-Palmitoyl-sn-glycero-3-phosphoethanolamine is involved in various metabolic pathways. It is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway, in which it is methylated three times to yield GPCho .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 16:0 Lyso PE peut être synthétisé par hydrolyse de la phosphatidyléthanolamine (PE) à l'aide de la phospholipase A2 (PLA2). La réaction implique généralement l'utilisation d'une solution tampon aqueuse à un pH et une température contrôlés pour assurer une activité enzymatique optimale .
Méthodes de production industrielle : La production industrielle de 16:0 Lyso PE implique une hydrolyse enzymatique à grande échelle de la phosphatidyléthanolamine. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification telles que la chromatographie pour isoler le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions : Le 16:0 Lyso PE subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire dans des conditions de stress oxydatif, conduisant à la formation d'espèces lipidiques oxydées.
Réduction : Les réactions de réduction peuvent convertir les formes oxydées de 16:0 Lyso PE en leur état original.
Substitution : Cette réaction implique le remplacement du groupe hydroxyle par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les espèces réactives de l'oxygène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Divers réactifs, en fonction de la substitution souhaitée, peuvent être utilisés à un pH et une température contrôlés.
Principaux produits formés :
Oxydation : Espèces lipidiques oxydées.
Réduction : Formes réduites de 16:0 Lyso PE.
Substitution : Dérivés substitués du 16:0 Lyso PE.
Comparaison Avec Des Composés Similaires
160 Lyso PC (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine): Similar in structure but differs in the head group, which is choline instead of ethanolamine.
160 Lyso PA (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate): Similar in structure but has a phosphate group instead of ethanolamine.
Uniqueness: 16:0 Lyso PE is unique due to its specific head group (ethanolamine), which imparts distinct biochemical properties and interactions compared to other lysophospholipids. Its role in cellular signaling and membrane dynamics sets it apart from similar compounds .
Propriétés
IUPAC Name |
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYMBNSKXOXSKW-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPE(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53862-35-4 | |
| Record name | LysoPE(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


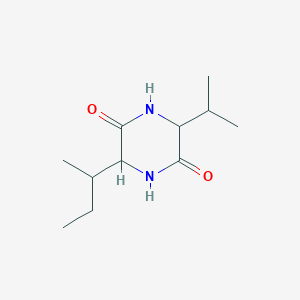
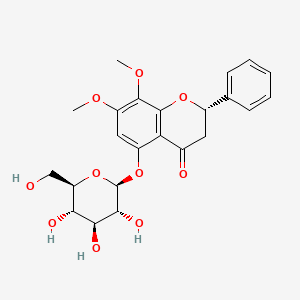
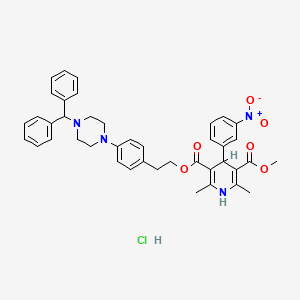

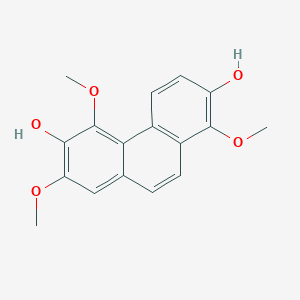
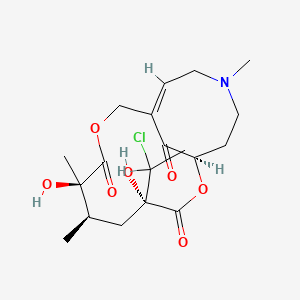
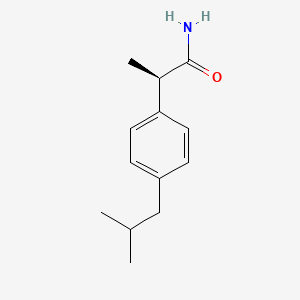
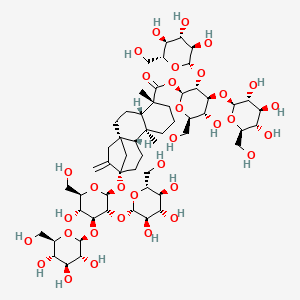

![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)
![1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride](/img/structure/B1649295.png)
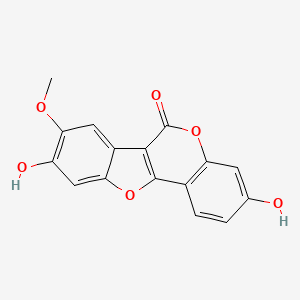
![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)
